1-Tert-butylsulfanyl-2-ethylbenzene

Descripción

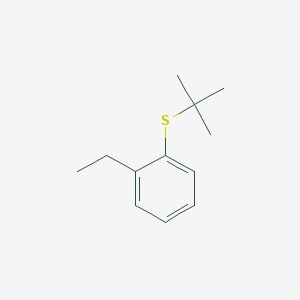

1-Tert-butylsulfanyl-2-ethylbenzene is a substituted benzene derivative featuring a tert-butylsulfanyl group (-S-C(CH₃)₃) at position 1 and an ethyl group (-CH₂CH₃) at position 2. The sulfanyl (thioether) moiety contributes to the compound’s electronic profile, making it relevant in organic synthesis and materials science.

Propiedades

IUPAC Name |

1-tert-butylsulfanyl-2-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-5-10-8-6-7-9-11(10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJXZSOJLZAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1SC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

tert-Butylbenzene (CASRN 98-06-6)

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

- Structure : Benzene ring with benzylsulfanyl (-S-CH₂C₆H₅), fluoro (-F), and trifluoromethyl (-CF₃) groups .

- Key Differences : The benzylsulfanyl group introduces aromaticity and bulk distinct from tert-butylsulfanyl. Fluorinated groups enhance electron-withdrawing effects, contrasting with the ethyl group’s electron donation.

- Hazard Profile : Classified as hazardous, requiring stringent safety protocols during handling .

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

Table 1: Comparative Properties of 1-Tert-butylsulfanyl-2-ethylbenzene and Analogues

*Calculated molecular weight. †Derived from HRMS data in .

Reactivity and Functional Group Analysis

- Sulfanyl vs. Sulfonamide : The sulfanyl group in the target compound is prone to oxidation (e.g., forming sulfoxides), unlike the stable sulfonamide in 2e .

- Steric Effects : The tert-butyl group in the target compound may hinder electrophilic substitution compared to less bulky analogues like tert-butylbenzene .

- Electron Effects : The ethyl group’s electron-donating nature contrasts with the electron-withdrawing -F and -CF₃ groups in ’s compound, affecting aromatic substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.